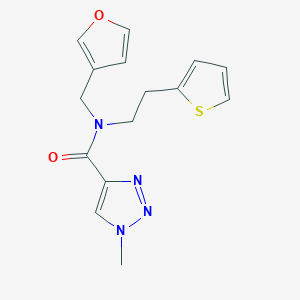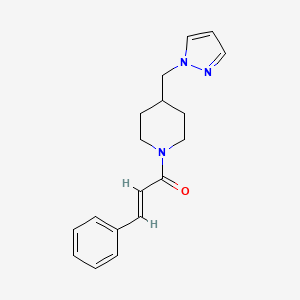![molecular formula C21H25N7O B2893937 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone CAS No. 920186-21-6](/img/structure/B2893937.png)
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone is a complex organic molecule that contains several functional groups, including a benzyl group, a triazolopyrimidine ring, a piperazine ring, and a cyclopentyl methanone group .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. Attached to this core are a benzyl group, a piperazine ring, and a cyclopentyl methanone group .Scientific Research Applications
Synthesis and Structural Characterization
Research into similar heterocyclic compounds involves the synthesis and biological evaluation of novel compounds with potential antimicrobial and antitumor properties. For example, a study on the synthesis of new thiazolopyrimidines evaluated their antimicrobial activity, demonstrating the chemical versatility and potential biomedical applications of these heterocycles (Said et al., 2004). Another study focused on heteroaromatization with 4-hydroxycoumarin to create new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines, further highlighting the synthetic approaches to accessing diverse heterocyclic frameworks (El-Agrody et al., 2001).
Biological Activities
These compounds have been explored for various biological activities, including antimicrobial and antitumor effects, which is significant for the development of new therapeutic agents. For instance, the antimicrobial activities of some new 1,2,4-triazole derivatives were examined, revealing the potential of these heterocycles as antimicrobial agents (Bektaş et al., 2007). Additionally, the synthesis and molecular structure of certain triazolo[1,2,4]triazin-8(7H)-ones have been investigated, contributing to the structural understanding of these compounds and their potential application in designing receptor-specific drugs (Hwang et al., 2006).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, given the broad spectrum of activities exhibited by similar triazolopyrimidine compounds. Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties can influence the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within cells, likely through the mitochondrial pathway . This is accompanied by a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .
properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c29-21(17-8-4-5-9-17)27-12-10-26(11-13-27)19-18-20(23-15-22-19)28(25-24-18)14-16-6-2-1-3-7-16/h1-3,6-7,15,17H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLLRQGCOFMKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2893855.png)


![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2893860.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2893864.png)
![2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2893865.png)
![(Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2893866.png)
![9-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893868.png)
![1-(3-Chlorophenyl)-4-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2893869.png)
![3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893870.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2893871.png)
![2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2893872.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2893877.png)